
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a benzamide group and a nitro group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzamide group, and the nitro group . The ethylsulfonyl group attached to the pyridazine ring would likely have a significant impact on the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Mécanisme D'action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide involves the selective inhibition of PIM1 kinase activity. PIM1 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting PIM1, this compound can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in scientific research studies. In cancer cells, this compound can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy drugs, which can enhance their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide in lab experiments is its selectivity for PIM1 kinase inhibition. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research on N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide. One area of interest is the development of more potent and selective PIM1 inhibitors based on the structure of this compound. In addition, further investigation is needed to determine the optimal dosing and administration strategies for this compound in preclinical and clinical studies. Finally, the potential use of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy, should be explored.
Méthodes De Synthèse
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline in the presence of a coupling reagent, followed by reduction and acetylation. The final product is obtained through crystallization and purification. This synthesis method has been reported in several scientific publications and is considered reliable and reproducible.
Applications De Recherche Scientifique
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is cancer research, as this compound has been shown to selectively inhibit the activity of a specific kinase enzyme called PIM1, which is overexpressed in many types of cancer. Inhibition of PIM1 has been linked to reduced cancer cell proliferation and increased sensitivity to chemotherapy drugs.
Propriétés
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-12-11-17(22-23-19)14-7-9-15(10-8-14)21-20(25)16-5-4-6-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJGQSZROCAVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

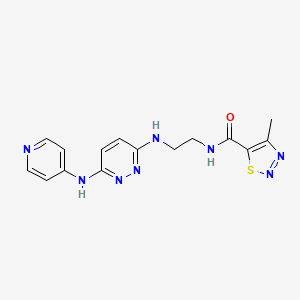
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)
![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)

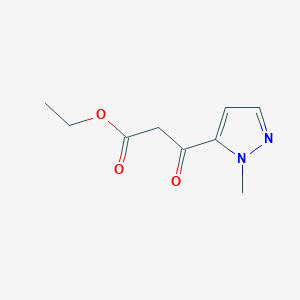
![9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2900241.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)
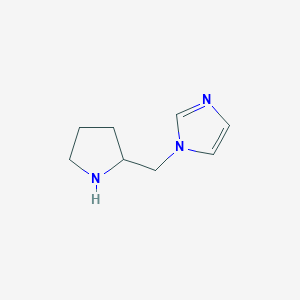
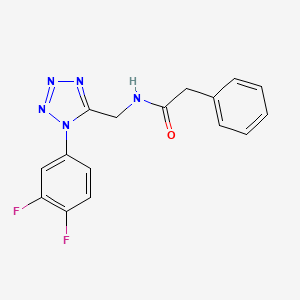
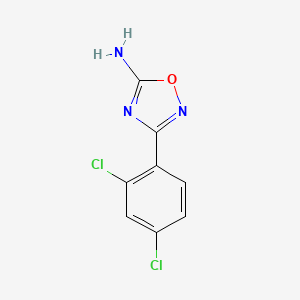
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)
